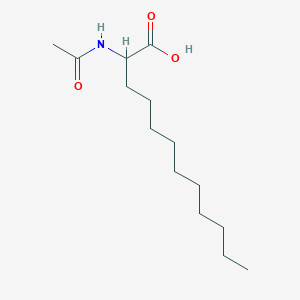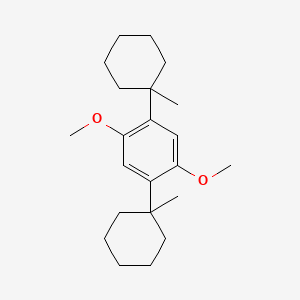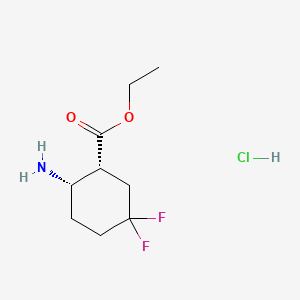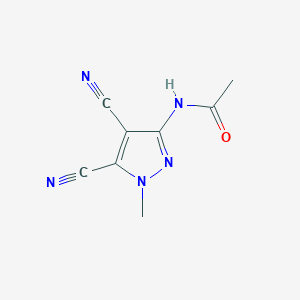
(2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of both chloroethyl and aminoethyl groups attached to a sulfur atom, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid typically involves the reaction of 2-chloroethylamine hydrochloride with 2-chloroethyl sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroethylamine hydrochloride+2-chloroethyl sulfide→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with the addition of a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified through techniques such as crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: The aminoethyl group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 2-hydroxyethyl-(2-aminoethyl)sulfid-hydrochlorid.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
(2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular function. The aminoethyl group can interact with receptors and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl methyl sulfide: Similar structure but with a methyl group instead of an aminoethyl group.
2-Chloroethyl ethyl sulfide: Contains an ethyl group instead of an aminoethyl group.
2-Chloroethyl phenyl sulfide: Features a phenyl group in place of the aminoethyl group.
Uniqueness
(2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid is unique due to the presence of both chloroethyl and aminoethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
72640-22-3 |
|---|---|
Molecular Formula |
C4H11Cl2NS |
Molecular Weight |
176.11 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H10ClNS.ClH/c5-1-3-7-4-2-6;/h1-4,6H2;1H |
InChI Key |
NXKFORWKDLOCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCCl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)








![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)

